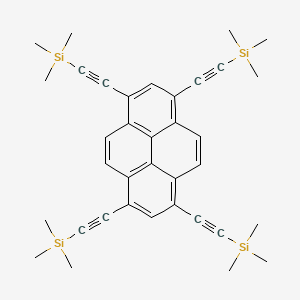
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene
Descripción general
Descripción
1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is a well-known fluorophore . It has been studied profoundly as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase .
Synthesis Analysis
This compound has been synthesized by Suzuki, Heck, and Sonogashira organometallic coupling reactions . It has been used in the preparation of three prototypes of fluorescent materials for vapor sensing .Molecular Structure Analysis
The molecular structure of this compound is characterized by its strong fluorescence in the solid state .Chemical Reactions Analysis
The compound has been used as a fluorescent sensor toward nitroaromatic compounds in solutions and vapor phase . It has high detection limits toward nitroaromatic compounds within the range of 10-8 to 10-9 M in acetonitrile solution and within the up to ppb range in the vapor phase .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are characterized by its strong fluorescence in the solid state . The effects of single, double, and triple bonds on their optical, electrochemical, and thermal properties have been studied in detail .Aplicaciones Científicas De Investigación
Photophysical Properties
- Absorption and Emission Characteristics : 1,3,6,8-tetrakis(trimethylsilylethynyl)pyrene (TEP-TMS) displays strong fluorescence in the solid state, with a high fluorescence quantum yield and shorter fluorescence lifetime compared to pyrene. It shows a strongly allowed S0–S1 transition and invariant vibronic band intensity ratio to solvent polarity (Shyamala, Sankararaman & Mishra, 2006).
Electric Field Effects
- Influence on Spectra in PMMA Film : The absorption and fluorescence spectra of 1,3,6,8-tetrakis(trimethylsilyl)pyrene in a poly(methyl methacrylate) (PMMA) film show changes under an external electric field. This property is crucial in the context of optoelectronic applications (Ara et al., 2007).
Electroluminescent Properties
- Application in Organic Light-Emitting Diodes (OLEDs) : 1,3,6,8-Tetrakis((triisopropylsilyl)ethynyl)pyrene demonstrates strong solid-state photoluminescence, making it a highly efficient emitter for non-doped yellow electroluminescence devices. This property is significant for developing advanced OLEDs (Zhao et al., 2011).
Fluorescent Sensors
- Detection of Nitroaromatic Compounds : 1,3,6,8-tetrakis((trimethylsilyl)ethynyl)pyrene serves as a fluorescent sensor for nitroaromatic compounds, both in solutions and vapor phase. This capability is vital for detecting explosives and related substances (Chuvashov et al., 2023).
Lightfastness and Solvatochromism
- Solvatochromic Behavior and Stability : Certain pyrene derivatives, including 1,3,6,8-tetrakis(arylethynyl)pyrenes, exhibit fluorescence solvatochromicity and enhanced lightfastness compared to other organic compounds. These properties are essential for applications in light-sensitive materials and devices (Fujimoto et al., 2009).
UV Absorption and Fluorescence
- Enhanced Absorption and Fluorescence : Pyrene derivatives, including 1,3,6,8-tetrakis(trimethylsilyl)pyrene,show a shift in UV absorption maxima to longer wavelengths and enhanced fluorescence intensities and lifetimes. This characteristic is significant for the development of new materials with improved optical properties (Maeda et al., 2001).
Mecanismo De Acción
Target of Action
The primary target of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene is the fluorescent sensor towards nitroaromatic compounds . This compound has been studied profoundly for its photophysical properties .
Mode of Action
The compound interacts with its targets through its photophysical properties . It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene . The behavior of this compound validates the hypothesis that “solvent polarity mediates vibronic coupling and therefore the emission band intensities, for forbidden S0–S1 transitions” .
Result of Action
The compound is characterized by a strong fluorescence in the solid state . It shows high fluorescence anisotropy comparable to the well-known anisotropy probe DPH in glycerol at 0 °C . Unlike pyrene, no excimer emission was observed even up to 10−3 M for this compound .
Action Environment
The action of this compound is influenced by environmental factors such as solvent polarity and temperature . These factors mediate its vibronic coupling and therefore the emission band intensities . The compound’s action, efficacy, and stability may vary depending on these environmental conditions.
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 1,3,6,8-Tetrakis((trimethylsilyl)ethynyl)pyrene are largely derived from its photophysical properties. It exhibits a strongly allowed S0–S1 transition, high fluorescence quantum yield, and shorter fluorescence lifetime compared to pyrene
Molecular Mechanism
Its strong fluorescence in the solid state suggests that it may interact with certain biomolecules in a way that affects their fluorescence properties
Temporal Effects in Laboratory Settings
The fluorescence intensities of this compound do not show any significant change in the temperature range 0–40°C for a low viscous solvent like ethanol and in the range 0–60°C in glycerol . This suggests that it has good stability under these conditions. More comprehensive studies on its stability, degradation, and long-term effects on cellular function are needed.
Propiedades
IUPAC Name |
trimethyl-[2-[3,6,8-tris(2-trimethylsilylethynyl)pyren-1-yl]ethynyl]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H42Si4/c1-37(2,3)21-17-27-25-28(18-22-38(4,5)6)32-15-16-34-30(20-24-40(10,11)12)26-29(19-23-39(7,8)9)33-14-13-31(27)35(32)36(33)34/h13-16,25-26H,1-12H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWAJBGHVRXIVFZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C#CC1=CC(=C2C=CC3=C(C=C(C4=C3C2=C1C=C4)C#C[Si](C)(C)C)C#C[Si](C)(C)C)C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H42Si4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
587.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1,1'-Biphenyl]-4,4'-diyl diacrylate](/img/structure/B3178866.png)
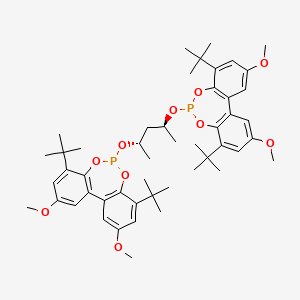
![N-[(1R,2R)-2-amino-1,2-diphenylethyl]-1,1,1-trifluoromethanesulfonamide](/img/structure/B3178876.png)
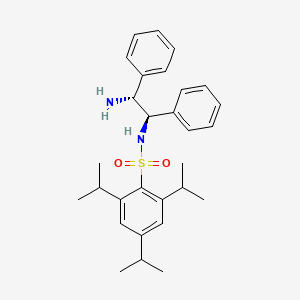
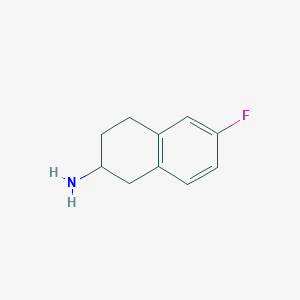
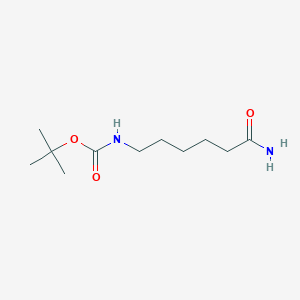
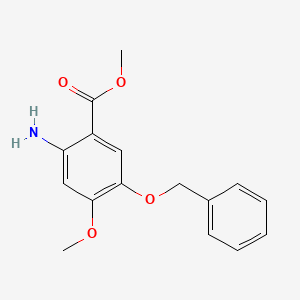


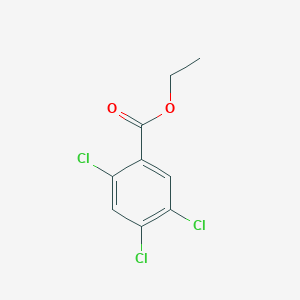
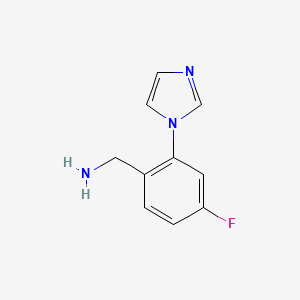
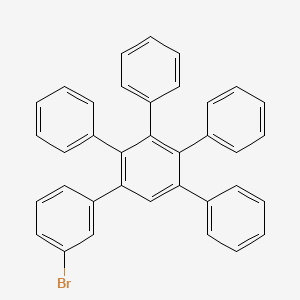
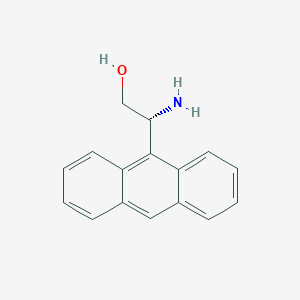
![Sodium 5-chlorobenzo[d]oxazole-2-carboxylate](/img/structure/B3178974.png)
